molecular formula C12H15NO2 B12876884 (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one

Cat. No.: B12876884
M. Wt: 205.25 g/mol
InChI Key: BFHLIINJXCWHCN-JTQLQIEISA-N
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Description

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one typically involves the cyclization of an amino alcohol with a carbonyl compound. One common method is the reaction of (S)-phenylalaninol with acetone under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted oxazolidinones, while reduction can produce amino alcohols.

Scientific Research Applications

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which direct the course of chemical reactions to favor the formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    (S)-phenylalaninol: A precursor in the synthesis of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one.

    (S)-2-methyl-2-propanesulfinamide: Another chiral auxiliary used in asymmetric synthesis.

    (S)-4-benzyl-2-oxazolidinone: A structurally similar compound with similar applications.

Uniqueness

This compound is unique due to its specific chiral environment and the stability of the oxazolidinone ring. This makes it particularly effective in asymmetric synthesis, providing high enantioselectivity and yield in various chemical reactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C12H15NO2/c1-12(2)13-11(14)10(15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

BFHLIINJXCWHCN-JTQLQIEISA-N

Isomeric SMILES

CC1(NC(=O)[C@@H](O1)CC2=CC=CC=C2)C

Canonical SMILES

CC1(NC(=O)C(O1)CC2=CC=CC=C2)C

Origin of Product

United States

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